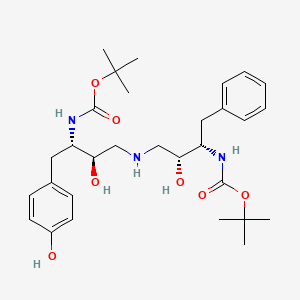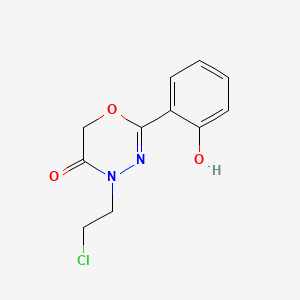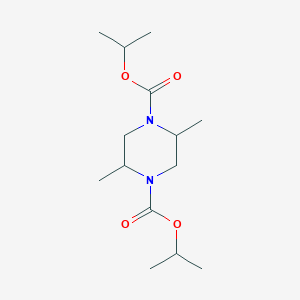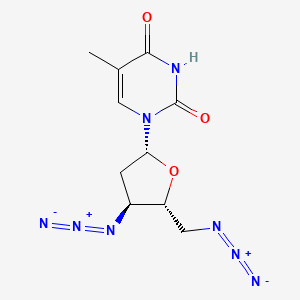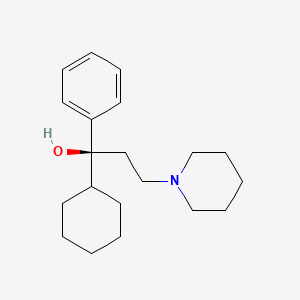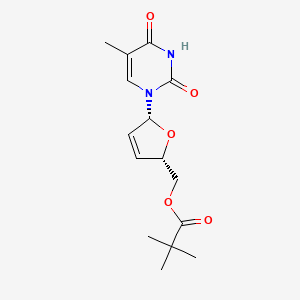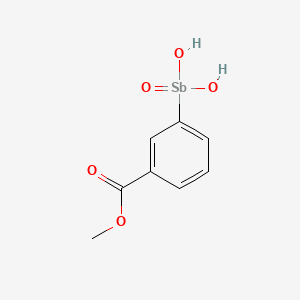
Methyl 3-(dihydroxy(oxido)stibino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dihydroxy(oxido)stibino)benzoate:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate typically involves the reaction of antimony trioxide with methyl 3-hydroxybenzoate in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: A polar solvent such as ethanol or methanol.
Temperature: Elevated temperatures around 60-80°C.
Catalyst: A base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(dihydroxy(oxido)stibino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(dihydroxy(oxido)stibino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(dihydroxy(oxido)stibino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxybenzoate: A precursor in the synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate.
Methyl 3-(2-benzylmethylaminoethyl)benzoate: Another benzoate derivative with different functional groups.
2,3-Dimethoxybenzoic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the antimony atom, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where traditional organic compounds may not be effective.
Propiedades
Número CAS |
5430-31-9 |
|---|---|
Fórmula molecular |
C8H9O5Sb |
Peso molecular |
306.91 g/mol |
Nombre IUPAC |
(3-methoxycarbonylphenyl)stibonic acid |
InChI |
InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;2*1H2;;/q;;;;+2/p-2 |
Clave InChI |
PQZQRBOILLRBFI-UHFFFAOYSA-L |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)[Sb](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


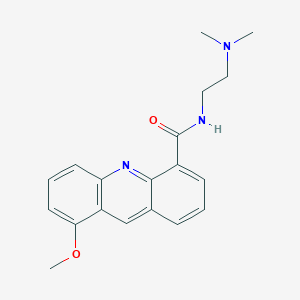
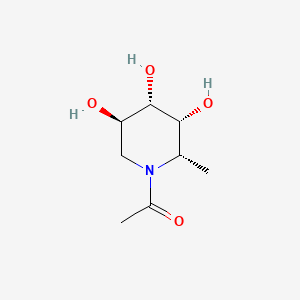
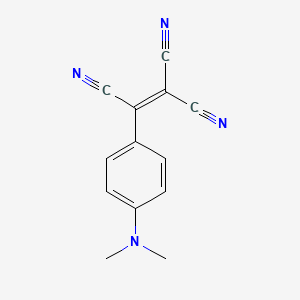
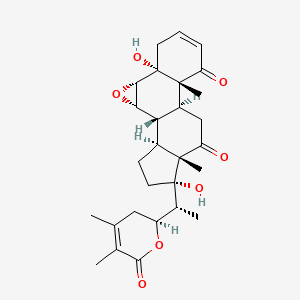
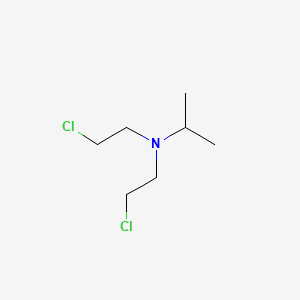
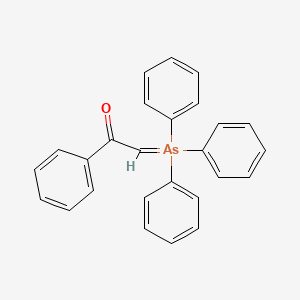

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
